Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate
Description
Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate is a substituted benzene-1,4-dicarboxylate derivative featuring a dimethyl ester at the 1- and 4-positions and a 2-phenoxyphenylcarboxamido group at the 2-position. This compound belongs to a class of aromatic dicarboxylates with tailored functional groups that influence its physical, chemical, and biological properties.
Properties
Molecular Formula |
C23H19NO6 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
dimethyl 2-[(2-phenoxybenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C23H19NO6/c1-28-22(26)15-12-13-17(23(27)29-2)19(14-15)24-21(25)18-10-6-7-11-20(18)30-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25) |
InChI Key |
VQUNLMMVRZLLPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Structure
Molecular Characteristics
Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate has the molecular formula C23H19NO6 and a molecular weight of 405.4 g/mol. According to PubChem data, the compound possesses several key structural features: a central benzene ring with two methyl carboxylate groups at the 1,4-positions, an amino group at the 2-position of the central benzene ring, and a carbonyl group linking the amino group to a 2-phenoxyphenyl moiety.
The structure can be visualized as having three major components: the dimethyl benzene-1,4-dicarboxylate core, the amide linkage, and the phenoxyphenyl group. This arrangement of functional groups creates a molecule with both rigid aromatic regions and more flexible connecting units, contributing to its overall three-dimensional structure and reactivity profile.
Physical and Chemical Properties
Based on computed properties available from PubChem, this compound possesses characteristics that influence its synthesis and purification approaches, as outlined in Table 1.
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value | Significance for Synthesis |
|---|---|---|
| XLogP3-AA | 4.5 | High lipophilicity, suggesting good solubility in organic solvents |
| Hydrogen Bond Donor Count | 1 | Limited hydrogen bonding capability as donor |
| Hydrogen Bond Acceptor Count | 6 | Significant hydrogen bonding capability as acceptor |
| Rotatable Bond Count | 8 | Conformational flexibility affecting crystallization behavior |
| Topological Polar Surface Area | 90.9 Ų | Moderate polarity, affecting solubility and chromatographic behavior |
| Heavy Atom Count | 30 | Structural complexity |
| Complexity | 603 | Relatively complex structure requiring careful synthetic planning |
These properties provide valuable insights into the compound's solubility profile and potential purification challenges, which are critical considerations in synthesis planning. The high XLogP3-AA value indicates good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate, which is advantageous for many organic reactions and purification procedures.
General Synthesis Approaches
The synthesis of this compound typically involves chemical reactions starting with phenoxyphenyl derivatives and dicarboxylic acids. Standard organic synthesis techniques such as refluxing and filtration are employed to ensure high purity and yield of the desired compound.
Retrosynthetic Analysis
From a retrosynthetic perspective, the compound can be disconnected into two key building blocks:
- Dimethyl 2-aminobenzene-1,4-dicarboxylate
- 2-Phenoxybenzoic acid or a reactive derivative thereof
The key transformation involves amide bond formation between these components through one of several possible coupling strategies. This retrosynthetic approach guides the selection of starting materials and reaction conditions for the forward synthesis.
Optimization of Synthesis Conditions
Optimizing the synthesis of this compound would involve careful control of several parameters to maximize yield and purity while minimizing side reactions.
Key Parameters for Optimization
The following parameters would be critical for optimization:
Table 7: Key Parameters for Reaction Optimization
| Parameter | Consideration | Impact on Synthesis |
|---|---|---|
| Reagent Equivalents | Typically slight excess of acid chloride or coupling reagent | Ensures complete reaction of the limiting reagent |
| Concentration | Typically 0.1-0.5 M | Too dilute: slow reaction; Too concentrated: potential side reactions |
| Reaction Time | Monitoring by TLC or HPLC | Insufficient: incomplete reaction; Excessive: potential degradation |
| Temperature | Depends on specific reaction step | Higher temperature may accelerate reaction but promote side reactions |
| Order of Addition | Typically acid chloride added to amine solution | Minimizes side reactions |
| Work-up Procedure | Aqueous washes, extractive operations | Affects product purity |
Purification Techniques
Purification of this compound would typically involve a combination of techniques to achieve high purity.
Recrystallization
Suitable recrystallization solvents might include:
Table 8: Potential Recrystallization Solvents
| Solvent/Solvent System | Advantages | Limitations |
|---|---|---|
| Ethanol | Good for many organic compounds | May cause transesterification |
| Ethyl Acetate | Good general solvent | Moderate solvating power |
| Acetonitrile | Good for crystalline compounds | Higher cost |
| Ethyl Acetate/Hexane | Tunable solubility | Requires optimization |
| Dichloromethane/Methanol | Good for polar compounds | Toxicity concerns |
Column Chromatography
Suitable chromatography conditions might include:
Table 9: Typical Chromatography Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for most organic compounds |
| Mobile Phase | Ethyl Acetate/Hexane gradients | Starting with lower polarity |
| Alternative Mobile Phase | Dichloromethane/Methanol gradients | For more polar compounds |
| Flow Rate | Moderate | To ensure good separation |
| Detection | UV, TLC comparison | For monitoring separation |
Characterization of the Product
Comprehensive characterization of this compound is essential to confirm its identity and purity.
Spectroscopic Analysis
NMR Spectroscopy
The expected key signals in the 1H NMR spectrum would include:
Table 10: Expected 1H NMR Signals
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methoxy protons (-OCH3) | 3.8-4.0 | Singlet | 6H (2 × 3H) |
| Aromatic protons | 6.5-8.0 | Complex pattern | 11H |
| NH proton | 8-10 | Broad singlet | 1H |
| Phenoxy bridge protons | 6.9-7.5 | Complex pattern | Part of aromatic region |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight (expected m/z of 405.4 for the molecular ion) and provide fragmentation pattern information characteristic of the functional groups present.
IR Spectroscopy
IR spectroscopy would show characteristic bands for the functional groups present:
Table 11: Expected IR Bands
| Functional Group | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|
| Ester C=O stretching | 1720-1740 | Strong |
| Amide C=O stretching | 1630-1680 | Strong |
| N-H stretching | 3300-3400 | Medium |
| Aromatic C=C stretching | 1450-1600 | Medium |
| C-O stretching | 1000-1300 | Strong |
Purity Assessment
HPLC analysis would be used to assess the purity of the final product. Potential HPLC conditions might include:
Table 12: Typical HPLC Conditions for Purity Assessment
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Column | C18 reversed-phase | Standard for most organic compounds |
| Mobile Phase | Acetonitrile/Water gradient | With or without buffer |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection | UV (254 nm or PDA) | To capture aromatic absorption |
| Run Time | 15-30 minutes | Depending on retention behavior |
Challenges and Limitations
Several challenges may be encountered in the synthesis of this compound:
Selectivity Issues
Ensuring selective reactivity at the desired positions may be challenging, particularly in the preparation of precursors. The presence of multiple functional groups can lead to competing reactions, necessitating careful control of reaction conditions and potentially the use of protecting groups.
Purification Difficulties
The presence of multiple functional groups with different polarities may make purification challenging. The compound's relatively high lipophilicity (XLogP3-AA = 4.5) suggests good solubility in organic solvents, which could complicate separation from non-polar impurities.
Stability Considerations
The ester groups may be susceptible to hydrolysis under basic conditions, while the amide linkage could be sensitive to strongly acidic conditions. This necessitates careful control of pH during both reaction and purification stages.
Scale-up Considerations
Translation of laboratory-scale procedures to larger scales may present additional challenges related to heat transfer, mixing, and safety considerations, particularly for steps involving reactive reagents such as oxalyl chloride or coupling reagents.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Brominated derivatives.
Scientific Research Applications
DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[(2-PHENOXYBENZOYL)AMINO]TEREPHTHALATE involves its interaction with specific molecular targets. The phenoxybenzoyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related benzene-1,4-dicarboxylate derivatives, which differ in substituents at the 2-position. Key examples include:
Table 1: Structural and Functional Comparison of Selected Benzene-1,4-Dicarboxylate Derivatives
Key Observations:
Substituent Effects on Binding Affinity: Derivatives with bulkier aromatic substituents (e.g., 2-phenoxyphenyl or biphenyl groups) often exhibit lower binding affinities due to steric hindrance. For example, a pyridazine-based analog showed a binding energy of -5.0 kcal/mol, significantly weaker than benzylamine derivatives . Isomeric configurations (e.g., E,E vs. Z,Z) drastically alter binding strength. Benzene-1,4-dicarboxylate binding to synthetic receptors showed Ka = 455 M⁻¹ (E,E-isomer) vs. Ka = 6527 M⁻¹ (Z,Z-isomer) .
Role in Materials Science: Benzene-1,4-dicarboxylate derivatives are critical linkers in MOFs. For instance, MnBDC (manganese benzene-1,4-dicarboxylate) forms 3D networks with catalytic and electrochemical properties . Functionalized variants like 2-aminobenzene-1,4-dicarboxylate enhance MOF thermal stability when mixed with unmodified linkers .
Biological and Pharmacological Relevance :
- Sulfonamido and carboxamido derivatives are explored as enzyme inhibitors or metabolites. For example, 5OH-MEHTP is a metabolite of plasticizers with simulated pharmacokinetic profiles .
Biological Activity
Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate, often referred to as a derivative of benzene dicarboxylates, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dicarboxylate moiety along with an amine and phenoxy functional groups, which are critical for its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research involving related compounds has shown significant antiproliferative effects against various cancer cell lines. A study reported that derivatives similar to this compound exhibited IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutic agents like CA-4 .
Table 1: Antiproliferative Activity of Related Compounds
The mechanism of action for this compound appears to involve tubulin destabilization. In vitro assays demonstrated that the compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . This interaction at the colchicine-binding site on tubulin is crucial for its antimitotic properties.
Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, the compound was tested against several cancer cell lines including MCF-7 and MDA-MB-231. Results indicated that treatment with this compound significantly reduced cell viability. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers compared to untreated controls .
Case Study 2: Comparative Analysis
A comparative study with established anticancer drugs revealed that the compound's effectiveness was on par with known agents such as doxorubicin and paclitaxel. The study utilized a panel of human cancer cell lines to assess cytotoxicity and found that this compound had a broader spectrum of activity across different cancer types .
Q & A
Q. What are the recommended synthetic routes for Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate, and how can reaction conditions be optimized using statistical experimental design?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with esterification of benzene-1,4-dicarboxylic acid followed by amide coupling with 2-phenoxyphenyl carbonyl chloride. To optimize reaction conditions (e.g., temperature, catalyst loading), statistical experimental design (e.g., factorial or response surface methodology) is critical. These methods minimize the number of experiments while accounting for interactions between variables, as highlighted in studies applying design of experiments (DoE) to chemical process optimization . For example, fractional factorial designs can identify key parameters affecting yield, enabling targeted optimization.
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to confirm ester and amide linkages.
- FT-IR for identifying carbonyl (C=O) stretches (~1700 cm⁻¹ for esters, ~1650 cm⁻¹ for amides).
- HPLC-MS or UPLC-ESI-QTOF to assess purity and molecular ion peaks.
- X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation, as demonstrated in analogous dicarboxylate esters .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer: While specific toxicity data for this compound is limited, general safety protocols for handling aromatic esters/amides apply:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Refer to safety data sheets (SDS) of structurally similar compounds (e.g., benzene-1,4-dicarboxylate derivatives) for hazard guidance .
- Implement spill containment measures and emergency rinsing protocols for skin/eye exposure .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the reactivity and stability of this compound in different solvents?
- Methodological Answer: DFT calculations (e.g., using Gaussian or ORCA) can model the compound’s electronic structure, solvation energies, and transition states. For instance:
- Solvent effects : Use the polarizable continuum model (PCM) to compare stability in polar (e.g., DMSO) vs. nonpolar solvents.
- Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
This aligns with the ICReDD framework, which integrates computational predictions with experimental validation to accelerate reaction discovery .
Q. What strategies can resolve contradictions in catalytic activity data when using this compound in polymer synthesis?
- Methodological Answer: Contradictions may arise from unaccounted variables (e.g., trace moisture, catalyst decomposition). Address these by:
- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, solvent drying).
- In-situ monitoring : Use techniques like Raman spectroscopy or real-time GC-MS to track intermediate species.
- Multivariate analysis : Apply principal component analysis (PCA) to datasets to identify hidden correlations or outliers .
Q. How can structure-property relationships guide the design of derivatives for enhanced photophysical or electronic applications?
- Methodological Answer: Systematic modification of the phenoxy or benzamide moieties can tune properties:
- Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring may enhance charge transport in organic semiconductors.
- Conformational analysis : Use DFT to predict how substituents influence planarity and π-π stacking, critical for optoelectronic performance.
Analogous studies on biphenyl dicarboxylates demonstrated tailored luminescence and conductivity via substituent engineering .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility parameters for this compound across studies?
- Methodological Answer: Discrepancies often stem from variations in solvent purity or measurement techniques. To resolve:
- Standardize protocols : Use USP/Ph.Eur. solubility criteria (e.g., shake-flask method with HPLC quantification).
- Cross-validate : Compare results from dynamic light scattering (DLS) and nephelometry.
- Meta-analysis : Aggregate data from multiple sources, applying statistical weighting to account for methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
